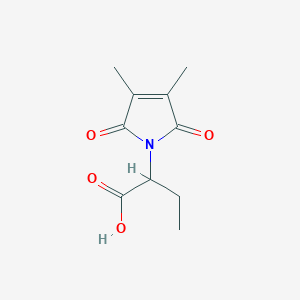
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid, also known as DDB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DDB is a pyrrolidine-2,5-dione derivative, and it is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
Aplicaciones Científicas De Investigación
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has been extensively studied for its potential applications in various fields such as diabetes, cancer, and inflammation. DPP-4 inhibitors, including 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid, have been shown to improve glucose metabolism and insulin sensitivity, making them potential candidates for the treatment of type 2 diabetes. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Mecanismo De Acción
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid is a potent inhibitor of DPP-4, an enzyme that plays a critical role in glucose metabolism and insulin secretion. By inhibiting DPP-4, 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid increases the levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway.
Efectos Bioquímicos Y Fisiológicos
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to exhibit anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway. However, further studies are needed to determine the exact biochemical and physiological effects of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in lab experiments is its high potency and specificity for DPP-4 inhibition. 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid has also been found to have low toxicity and good bioavailability. However, one of the limitations of using 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid. One direction is to further investigate the potential applications of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in the treatment of diabetes, cancer, and inflammation. Another direction is to explore the use of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the exact biochemical and physiological effects of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid involves the reaction of pyrrolidine-2,5-dione with butyl acrylate in the presence of a base catalyst. This reaction results in the formation of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid as a white solid with a high yield. The purity of 2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
183149-83-9 |
|---|---|
Nombre del producto |
2-(3,4-Dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid |
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
2-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-4-7(10(14)15)11-8(12)5(2)6(3)9(11)13/h7H,4H2,1-3H3,(H,14,15) |
Clave InChI |
VCBWBWAKTQSBCA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C |
SMILES canónico |
CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C |
Sinónimos |
1H-Pyrrole-1-acetic acid, alpha-ethyl-2,5-dihydro-3,4-dimethyl-2,5-dioxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



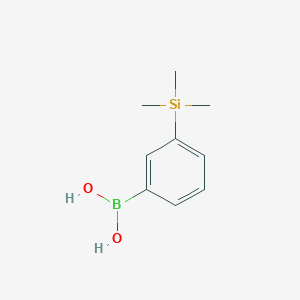
![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)
![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)](/img/structure/B63669.png)
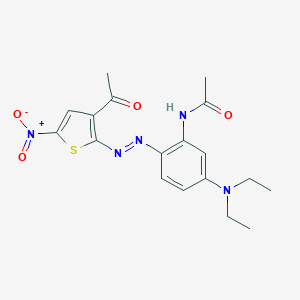
![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)

![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)

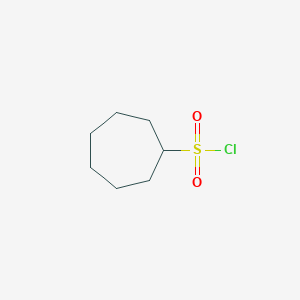
![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)
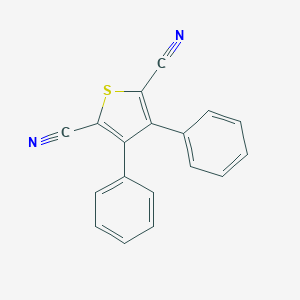
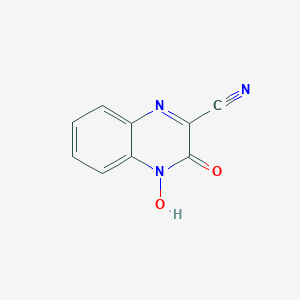
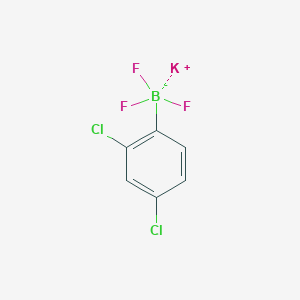
![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)